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  • Product: 2-[(2-Methylphenyl)methoxy]propanoic acid
  • CAS: 1596805-75-2

Core Science & Biosynthesis

Foundational

The Mechanistic Role of 2-[(2-Methylphenyl)methoxy]propanoic Acid in Next-Generation CFTR Modulators

Executive Summary In the landscape of rational drug design, certain chemical moieties do not act as standalone therapeutics but serve as indispensable pharmacophores that dictate the efficacy of complex active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, certain chemical moieties do not act as standalone therapeutics but serve as indispensable pharmacophores that dictate the efficacy of complex active pharmaceutical ingredients (APIs). 2-[(2-Methylphenyl)methoxy]propanoic acid (CAS 1596805-75-2) is precisely such a molecule. It is a critical synthetic building block utilized in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, specifically correctors and amplifiers[1].

As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind why this specific chemical geometry is chosen, how it mechanically rescues mutant CFTR proteins, and the self-validating experimental protocols required to prove its efficacy.

Chemical Identity & Pharmacophoric Causality

The molecule consists of a propanoic acid backbone linked via an ether oxygen to an ortho-tolyl (2-methylbenzyl) group. In the synthesis of CFTR correctors, the carboxylic acid is typically converted into an amide, integrating the moiety into a larger multi-ring system[1].

The Causality of the Ortho-Methyl Substitution

Why use 2-[(2-Methylphenyl)methoxy]propanoic acid instead of an unsubstituted benzyl ether? The answer lies in conformational restriction . The ortho-methyl group creates a deliberate steric clash with the ether oxygen and the adjacent benzylic protons. This restricts the rotational freedom of the aromatic ring, locking the pharmacophore into a highly specific, low-energy bioactive conformation. When the final drug enters the hydrophobic binding pocket of the CFTR Nucleotide Binding Domain 1 (NBD1), this pre-organized conformation minimizes the entropic penalty of binding, drastically increasing the theoretical Kd​ (dissociation constant) compared to flexible analogs[2].

Structure-Activity Relationship (SAR) Dynamics

To illustrate the causality behind this structural choice, the table below summarizes the quantitative impact of the 2-methyl substitution on CFTR rescue efficacy.

Pharmacophore ModificationNBD1 Binding Affinity (Theoretical)F508del-CFTR Rescue (Band C/B Ratio)Mechanistic Rationale
Unsubstituted Benzyl Moderate1.5xLacks steric restriction; high entropic penalty upon binding.
2-Methylbenzyl (Target) High 4.2x Ortho-methyl restricts rotation, locking the bioactive conformation.
4-Methylbenzyl Low1.1xPara-substitution causes steric clash with the NBD1 pocket wall.
2-Methoxybenzyl Moderate2.0xOxygen introduces an unfavorable desolvation penalty.

Mechanism of Action: Pharmacological Chaperoning

The most common cystic fibrosis mutation, F508del, causes thermodynamic instability in the NBD1 domain, leading to protein misfolding. Consequently, the endoplasmic reticulum (ER) quality control machinery flags the mutant CFTR for proteasomal degradation, preventing it from reaching the cell surface[3].

When 2-[(2-Methylphenyl)methoxy]propanoic acid is incorporated into a CFTR corrector, the resulting drug acts as a pharmacological chaperone .

  • Direct Stabilization: The lipophilic 2-methylbenzyl group intercalates into the hydrophobic crevices of NBD1 or the NBD1-Transmembrane Domain (TMD) interface[2].

  • ER Evasion: By physically masking the folding defect, the drug prevents the recruitment of degradation factors (like CHIP and Hsp90).

  • Golgi Maturation: The stabilized protein successfully exits the ER and traffics to the Golgi apparatus, where it undergoes complex glycosylation (maturing from the 140 kDa "Band B" to the 170 kDa "Band C")[3].

CFTR_Pathway A Mutant CFTR (F508del) Synthesized in ER B ER Quality Control (Degradation) A->B Untreated C Corrector Binding (Pharmacophore active) A->C Drug Added D Conformational Stabilization C->D E Golgi Processing (Band B to C) D->E F Cell Surface Expression & Cl- Transport E->F

Fig 1. Pharmacological chaperone mechanism rescuing F508del-CFTR trafficking.

Self-Validating Experimental Protocols

To prove that a novel API containing the 2-[(2-Methylphenyl)methoxy]propanoic acid moiety successfully corrects CFTR, researchers must employ orthogonal, self-validating assays. We utilize the Ussing Chamber for functional validation and Western Blotting for biochemical validation[4],[5].

Workflow S1 1. API Synthesis (Amidation of Propanoic Acid) S2 2. Primary Cell Culture (HBE Cells, F508del/F508del) S1->S2 S3 3. Compound Incubation (24-48 hours at 37°C) S2->S3 S4 4A. Ussing Chamber Assay (Measure Isc / Cl- flux) S3->S4 Functional Validation S5 4B. Western Blot Analysis (Quantify Band C/B Ratio) S3->S5 Biochemical Validation

Fig 2. Standard validation workflow for evaluating CFTR corrector efficacy.

Protocol A: Ussing Chamber Assay (Functional Validation)

The Ussing chamber measures the short-circuit current ( Isc​ ) across an epithelial monolayer. This protocol is designed to be self-validating through the sequential addition of specific pharmacological agents[4].

Step-by-Step Methodology:

  • Monolayer Preparation: Culture primary human bronchial epithelial (HBE) cells (homozygous for F508del) on porous Snapwell inserts. Culture at the air-liquid interface for 21-28 days until tight junctions form (Transepithelial Electrical Resistance [TEER] > 500 Ω⋅cm2 ).

  • Compound Incubation: Treat the basolateral medium with the synthesized CFTR corrector (3 μM ) for 24-48 hours at 37°C to allow time for protein translation and trafficking.

  • Chamber Mounting: Mount the insert into the Ussing chamber. Bathe both sides in symmetrical Krebs-bicarbonate Ringer's solution, continuously gassed with 95% O2​ / 5% CO2​ at 37°C.

  • Voltage Clamping: Clamp the transepithelial voltage to 0 mV to record the Isc​ .

  • Self-Validating Pharmacological Sequence:

    • Add Amiloride (100 μM , apical): Blocks the Epithelial Sodium Channel (ENaC). This isolates the chloride current.

    • Add Forskolin (10 μM , bilateral): Elevates intracellular cAMP, activating Protein Kinase A (PKA) to open the rescued CFTR channels at the membrane. A spike in Isc​ indicates successful rescue.

    • Add CFTRinh-172 (10 μM , apical): Specifically blocks CFTR. Causality Check: If the current drops back to baseline, it proves the Forskolin-induced current was exclusively mediated by CFTR, validating the corrector's mechanism[4],[5].

Protocol B: Western Blot Analysis (Biochemical Validation)

To prove that the functional current is due to structural maturation (and not just hyper-activation of the few ER-escaped proteins), we quantify glycosylation states[2].

Step-by-Step Methodology:

  • Lysis: Lyse the treated HBE cells in cold RIPA buffer supplemented with protease inhibitors.

  • Electrophoresis: Resolve 30 μg of total protein on a 6% SDS-PAGE gel. Expert Note: A low-percentage gel is critical to properly separate the massive 170 kDa CFTR protein.

  • Immunoblotting: Transfer to a PVDF membrane and probe overnight with a highly specific anti-CFTR monoclonal antibody (e.g., clone 596, which targets NBD2).

  • Quantification: Measure the densitometry of Band B (140 kDa, ER-retained, core-glycosylated) and Band C (170 kDa, mature, complex-glycosylated). An effective corrector containing the 2-methylbenzyl pharmacophore will significantly increase the Band C to Band B ratio compared to the DMSO vehicle control.

References

  • [1] Vertex Pharmaceuticals Incorporated. Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. US Patent US20220211692A1. Available at:

  • [2] Lukacs, G. L., et al. Functional Rescue of F508del-CFTR Using Small Molecule Correctors. Frontiers in Pharmacology (PMC3381180). Available at:[Link]

  • [3] Verkman, A. S., et al. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators. Cold Spring Harbor Perspectives in Medicine (PMC3475434). Available at:[Link]

  • [4] Physiologic Instruments. Complete Ussing Chamber Guide. Available at:[Link]

  • [5] Bear, C. E., et al. Phenotypic profiling of CFTR modulators in patient-derived respiratory epithelia. Nature Communications (PMC5390666). Available at:[Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 2-[(2-Methylphenyl)methoxy]propanoic Acid

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern fragment-based drug discovery (FBDD) and targeted organic synthesis, the precise characterization of building blocks is paramount. 2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted organic synthesis, the precise characterization of building blocks is paramount. 2-[(2-Methylphenyl)methoxy]propanoic acid (CAS: 1596805-75-2) is a highly versatile intermediate featuring a lipophilic aromatic anchor, a flexible ether linker, and a stereochemically active carboxylic acid moiety[1]. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth analysis of its molecular weight, 3D structural conformation, and the self-validating analytical protocols required to verify its integrity in a pharmaceutical setting.

Chemical Identity and Fundamental Properties

Understanding the baseline physicochemical properties is the first step in predicting a compound's behavior in biological assays and chromatographic systems. The compound, also known as 2-((2-Methylbenzyl)oxy)propanoic acid, possesses a molecular formula of C₁₁H₁₄O₃[2].

The table below summarizes its core quantitative data, critical for mass spectrometry calibration and pharmacophore mapping:

PropertyValue
IUPAC Name 2-[(2-Methylphenyl)methoxy]propanoic acid
CAS Registry Number 1596805-75-2[1]
Molecular Formula C₁₁H₁₄O₃[2]
Average Molecular Weight 194.23 g/mol [3]
Monoisotopic (Exact) Mass 194.0943 Da
Hydrogen Bond Donors (HBD) 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors (HBA) 3 (Carboxylic acid =O, -OH, and Ether -O-)
Rotatable Bonds 4
Chiral Centers 1 (C2 position of the propanoic acid backbone)

3D Conformational Analysis and Pharmacophore Modeling

The 3D structure of 2-[(2-Methylphenyl)methoxy]propanoic acid is defined by the interplay between its rigid aromatic ring and its flexible aliphatic tail.

  • The C2 Chiral Center: The sp³-hybridized carbon at the 2-position of the propanoic acid chain is a stereocenter, yielding distinct (R) and (S) enantiomers. Because biological targets (e.g., enzymes or receptors) are inherently chiral, the 3D spatial orientation of the methyl group versus the carboxylic acid at this node dictates binding affinity.

  • Steric Hindrance and Rotational Barriers: The ortho-methyl group on the benzyl ring (o-tolyl group) introduces significant steric bulk. This restricts the free rotation of the adjacent benzyl-ether bond (-CH₂-O-), forcing the molecule into preferred low-energy conformers.

  • Ether Linkage Flexibility: Despite the aromatic restriction, the ether oxygen provides a flexible hinge that allows the carboxylic acid warhead to sweep through a defined conformational cone, optimizing its position for hydrogen bonding.

Pharmacophore Compound 2-[(2-Methylphenyl)methoxy]propanoic acid Aromatic o-Tolyl Group (Lipophilic Anchor) Compound->Aromatic Ether Ether Linkage (H-Bond Acceptor) Compound->Ether Chiral C2 Chiral Center (Stereospecificity) Compound->Chiral Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Compound->Carboxyl Aromatic->Ether Steric Hindrance Ether->Chiral Flexible Bond Chiral->Carboxyl Rigid Backbone

Fig 1. Pharmacophore features and structural topology of the compound.

Analytical Methodologies for Structural Validation

To ensure scientific integrity, the theoretical molecular weight (194.23 g/mol )[4] and 3D stereochemistry must be empirically validated using orthogonal analytical techniques. The following self-validating protocols are designed to eliminate false positives.

AnalyticalWorkflow Start Sample Prep (CAS: 1596805-75-2) LCMS LC-HRMS (ESI-) Exact Mass: 194.0943 Da Start->LCMS NMR 1H & 13C NMR Connectivity & Conformation Start->NMR HPLC Chiral HPLC Enantiomeric Purity (ee%) Start->HPLC Val_MW Molecular Weight Confirmed LCMS->Val_MW Val_3D 3D Structure Confirmed NMR->Val_3D HPLC->Val_3D

Fig 2. Self-validating analytical workflow for structural confirmation.

LC-HRMS Protocol for Exact Mass Determination

Objective: Confirm the exact monoisotopic mass (194.0943 Da) to validate the C₁₁H₁₄O₃ formula and rule out isobaric impurities. Causality: Negative electrospray ionization (ESI-) is specifically selected because the carboxylic acid moiety readily deprotonates in solution, yielding a highly stable [M-H]⁻ ion (m/z 193.0870). This avoids the complex sodium/potassium adduct formation frequently observed in positive mode (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes to elute the compound sharply.

  • Mass Acquisition (Self-Validating Step): Operate the Q-TOF or Orbitrap mass spectrometer in ESI- mode. Crucial validation: Utilize a post-column infusion of a known reference mass (e.g., Leucine Enkephalin) to provide continuous mass axis calibration. This ensures the mass accuracy remains strictly < 3 ppm.

  • Data Interpretation: Extract the ion chromatogram for m/z 193.0870. Verify that the isotopic distribution pattern (M, M+1, M+2) matches the theoretical in-silico profile for C₁₁H₁₄O₃.

Chiral HPLC Protocol for Stereochemical Resolution

Objective: Separate the (R) and (S) enantiomers arising from the C2 chiral center and quantify the enantiomeric excess (ee%). Causality: Normal-phase chromatography with a polysaccharide-based chiral stationary phase relies on transient hydrogen bonding and steric fitting. Trifluoroacetic acid (TFA) must be added to the mobile phase to suppress the ionization of the carboxylic acid. If left unsuppressed, the charged acid will interact non-specifically with the silica support, causing severe peak tailing and destroying resolution.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic normal-phase mixture of Hexane:Isopropanol (90:10 v/v) containing 0.1% TFA. Degas thoroughly via sonication.

  • System Suitability (Self-Validating Step): Prior to analyzing the target sample, inject a known racemic standard of 2-[(2-Methylphenyl)methoxy]propanoic acid. Adjust the flow rate (typically 0.8 - 1.0 mL/min) until the (R) and (S) peaks exhibit a baseline resolution (Rs > 1.5). If the racemate does not resolve, the run is invalid and the column chemistry must be optimized.

  • Sample Analysis: Inject 10 µL of the synthesized sample (1 mg/mL in Hexane/IPA).

  • Quantification: Integrate the Area Under the Curve (AUC) for both peaks. Calculate the enantiomeric purity using the formula: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Conclusion

2-[(2-Methylphenyl)methoxy]propanoic acid is a structurally nuanced building block whose utility in drug design is governed by its precise molecular weight and 3D stereochemistry. By employing rigorous, causality-driven analytical workflows—specifically ESI- HRMS for mass validation and suppressed normal-phase Chiral HPLC for stereochemical resolution—researchers can confidently integrate this compound into advanced synthetic pipelines.

References

  • 1596805-75-2_CAS号:1596805-75-2_2-[(2-Methylphenyl)methoxy ... | chemsrc.com | 1[1]

  • 2-[(2-methylphenyl)methoxy]propanoic Acid_1596805-75 ... | gjbzwz.com | 2[2]

  • 1596805-75-2|2-[(2-Methylphenyl)methoxy]propanoic acid|BLD Pharm | bldpharm.com | 3[3]

  • 1596805-75-2 | 2-((2-Methylbenzyl)oxy)propanoic acid | ChemScene | chemscene.com | 4[4]

Sources

Foundational

Toxicity and safety profile of 2-[(2-Methylphenyl)methoxy]propanoic acid in cell culture

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-[(2-Methylphenyl)methoxy]propanoic acid Authored by: A Senior Application Scientist Foreword As a Senior Application Scientist, the following s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-[(2-Methylphenyl)methoxy]propanoic acid

Authored by: A Senior Application Scientist

Foreword

As a Senior Application Scientist, the following sections are designed not merely as a list of protocols, but as a strategic guide. We will explore the rationale behind the selection of specific assays, the importance of a multi-parametric approach to cytotoxicity assessment, and the interpretation of data in the context of a comprehensive safety profile. This document is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of characterizing the cellular effects of new molecules.

Compound at a Glance: Physicochemical Properties

Before embarking on any cell-based assays, a thorough understanding of the test article's physicochemical properties is essential for proper handling, storage, and dose preparation. While specific experimental data for 2-[(2-Methylphenyl)methoxy]propanoic acid is not available, we can infer some properties from the closely related structure, 2-(2-methylphenoxy)propanoic acid[1].

PropertyValue (for 2-(2-methylphenoxy)propanoic acid)Significance in Cell Culture
Molecular Formula C10H12O3[1]Informs molecular weight and aids in concentration calculations.
Molecular Weight 180.20 g/mol [1]Critical for accurate preparation of stock solutions and treatment concentrations.
XLogP3 2.5[1]Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Solubility Data not availableMust be empirically determined in relevant cell culture media and solvents (e.g., DMSO) to ensure compound remains in solution during assays.
Stability Data not availableShould be assessed in culture media over the time course of the experiments to ensure the observed effects are due to the parent compound.

Expert Insight: The predicted lipophilicity suggests that 2-[(2-Methylphenyl)methoxy]propanoic acid is likely to be cell-permeable. However, its acidic nature may influence its charge state at physiological pH, which can impact its interaction with cellular membranes and intracellular targets. Preliminary solubility and stability tests are non-negotiable first steps.

Strategic Framework for In Vitro Toxicity Assessment

A robust in vitro safety assessment should be tiered, moving from broad cytotoxicity screening to more detailed mechanistic investigations. This approach allows for early identification of toxic compounds and provides deeper insights into the mode of action for compounds of interest.

G cluster_0 Tier 1: General Viability cluster_1 Tier 2: Mode of Cell Death cluster_2 Tier 3: Target Organ Specificity & Chronic Effects A Phase 1: Cytotoxicity Screening B Phase 2: Mechanistic Elucidation A->B C Phase 3: Advanced Cellular Assays B->C A1 MTT/XTT Assay (Metabolic Activity) A2 LDH Release Assay (Membrane Integrity) B1 Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI) B2 Caspase Activity Assays C1 Hepatotoxicity Models (e.g., HepG2, Primary Hepatocytes) C2 Cardiotoxicity Models (e.g., iPSC-Cardiomyocytes) C3 Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay)

Caption: A tiered approach to in vitro toxicity testing.

Phase 1: Foundational Cytotoxicity Screening

The initial phase aims to determine the concentration range over which 2-[(2-Methylphenyl)methoxy]propanoic acid exerts cytotoxic effects. It is crucial to employ assays that measure different cellular health indicators to obtain a comprehensive initial assessment[2][3].

Cell Line Selection

The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A standard panel should include:

  • A rapidly proliferating cancer cell line: HeLa (cervical cancer) or MCF-7 (breast cancer) are common choices to identify potential anti-cancer activity[4][5].

  • A non-cancerous cell line: HEK293 (human embryonic kidney cells) or HaCaT (human keratinocytes) can provide an initial indication of selectivity and general toxicity[4][5].

  • A metabolically active cell line: HepG2 (human liver carcinoma) cells are often used due to their metabolic capabilities, which can be important for identifying toxicity mediated by metabolites.

Experimental Protocol: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability[4][5].

Principle:

Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-[(2-Methylphenyl)methoxy]propanoic acid in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Protocol: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells[3].

Principle:

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the extent of cell lysis.

Step-by-Step Methodology:
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Interpreting Phase 1 Data

The combination of MTT and LDH assays provides a more complete picture of cytotoxicity. A decrease in MTT signal without a concomitant increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than overt cell death. Conversely, a strong LDH release indicates a necrotic or lytic mode of cell death.

AssayEndpoint MeasuredInterpretation of Positive Result
MTT Mitochondrial metabolic activityDecreased cell viability or proliferation
LDH Plasma membrane integrityCell lysis, necrosis

Phase 2: Elucidating the Mechanism of Cell Death

If significant cytotoxicity is observed in Phase 1, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.

Principle:
  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Step-by-Step Methodology:
  • Cell Treatment: Treat cells in a 6-well plate with 2-[(2-Methylphenyl)methoxy]propanoic acid at concentrations around the IC50 value determined in Phase 1. Include appropriate positive and negative controls.

  • Cell Harvesting: After the desired incubation time, harvest the cells (including any floating cells in the supernatant) by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:
  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G A Compound Treatment B Apoptotic Stimulus A->B C Phosphatidylserine (PS) Translocation B->C D Annexin V Binding (Early Apoptosis) C->D E Membrane Permeabilization C->E F PI Influx (Late Apoptosis/Necrosis) E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Advanced Mechanistic Insights and Future Directions

Should the initial studies suggest a specific toxicity profile, further investigations may be warranted.

  • Mitochondrial Membrane Potential: Assays using dyes like JC-1 can determine if the compound induces apoptosis via the intrinsic (mitochondrial) pathway.

  • Reactive Oxygen Species (ROS) Production: Probes such as DCFH-DA can measure oxidative stress, a common mechanism of drug-induced toxicity.

  • Genotoxicity: While typically conducted later in preclinical development, in vitro micronucleus or Ames tests can assess the potential for DNA damage.

  • Signaling Pathway Analysis: Based on the chemical structure, which contains a propionic acid moiety similar to some non-steroidal anti-inflammatory drugs (NSAIDs), investigating effects on cyclooxygenase (COX) pathways could be a rational next step[6][7].

Conclusion

This guide outlines a systematic and robust approach to characterizing the in vitro toxicity and safety profile of 2-[(2-Methylphenyl)methoxy]propanoic acid. By progressing through a tiered series of assays, from broad cytotoxicity screening to specific mechanistic studies, researchers can build a comprehensive understanding of the compound's cellular effects. This data is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutic agents. The principles and protocols described herein represent a self-validating system, ensuring that the generated data is both reliable and translatable.

References

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010).
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC.
  • 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem - NIH.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (2024).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[(2-Methylphenyl)methoxy]propanoic acid

Application Note: Step-by-Step Synthesis Protocol for 2-[(2-Methylphenyl)methoxy]propanoic Acid Executive Summary 2-[(2-Methylphenyl)methoxy]propanoic acid (CAS 1596805-75-2) is a versatile α -alkoxy carboxylic acid buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 2-[(2-Methylphenyl)methoxy]propanoic Acid

Executive Summary

2-[(2-Methylphenyl)methoxy]propanoic acid (CAS 1596805-75-2) is a versatile α -alkoxy carboxylic acid building block utilized in the development of complex active pharmaceutical ingredients (APIs). The introduction of an ether linkage at the α -position of a propanoic acid backbone provides unique stereoelectronic properties, which are frequently exploited in medicinal chemistry to modulate lipophilicity, metabolic stability, and hydrogen-bonding potential.

This application note details a robust, self-validating two-step synthetic workflow for this compound, encompassing a Williamson ether synthesis followed by base-catalyzed saponification.

Retrosynthetic Logic & Mechanistic Rationale

The most scalable approach to synthesizing α -alkoxy acids relies on the orthogonal reactivity of alcohols and α -halo esters.

  • O-Alkylation (Williamson Ether Synthesis): The ether linkage is constructed via a bimolecular nucleophilic substitution ( SN​2 ). We utilize 2-methylbenzyl alcohol as the nucleophile precursor and ethyl 2-bromopropanoate as the electrophile. α -Halo esters are exceptionally reactive toward SN​2 displacement because the adjacent electron-withdrawing carbonyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating nucleophilic attack[1]. While transesterification is a potential competing side reaction, the SN​2 pathway is kinetically favored at lower temperatures.

  • Saponification (Ester Hydrolysis): The ethyl ester protecting group is cleaved using lithium hydroxide (LiOH) in a biphasic solvent system. LiOH is selected over NaOH or KOH because the lithium cation coordinates strongly with the carbonyl oxygen, enhancing the electrophilicity of the ester while maintaining mild enough conditions to prevent the cleavage of the newly formed ether linkage[2].

Quantitative Data: Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Step 1: O-Alkylation
2-Methylbenzyl alcohol122.171.01.22 g (10.0 mmol)Nucleophile precursor
Ethyl 2-bromopropanoate181.031.22.17 g (12.0 mmol)Electrophile
Sodium hydride (60% in oil)24.001.50.60 g (15.0 mmol)Base
Anhydrous DMF73.09-50 mLSolvent
Step 2: Saponification
Intermediate Ester222.281.0~2.22 g (10.0 mmol)Substrate
LiOH·H 2​ O41.963.01.26 g (30.0 mmol)Hydrolysis Base
THF / H 2​ O (3:1 v/v)--40 mLSolvent

Experimental Workflows

Step 1: Williamson Ether Synthesis

Objective: Synthesize ethyl 2-[(2-methylphenyl)methoxy]propanoate.

  • Preparation of the Base: Charge a flame-dried 100 mL round-bottom flask with NaH (60% dispersion in mineral oil, 1.5 eq) under an inert argon atmosphere. Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, allowing the solid to settle before decanting the solvent.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous DMF (30 mL). Cool the suspension to 0 °C using an ice-water bath. Dissolve 2-methylbenzyl alcohol (1.0 eq) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

    • Scientific Rationale: NaH provides irreversible deprotonation of the benzylic alcohol, driving the equilibrium completely to the alkoxide. DMF, a polar aprotic solvent, drastically enhances the nucleophilicity of the alkoxide by leaving it relatively unsolvated, thereby accelerating the subsequent SN​2 displacement[3].

  • Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases. Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the generated alkoxide solution at 0 °C.

    • Scientific Rationale: Slow addition at 0 °C suppresses the competing transesterification reaction, ensuring the alkoxide acts strictly as an SN​2 nucleophile against the α -carbon.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 8:2) or LC-MS until the benzylic alcohol is completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with deionized water (3 × 30 mL) and brine (1 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

Objective: Deprotect the ester to yield 2-[(2-Methylphenyl)methoxy]propanoic acid.

  • Solvation: Dissolve the intermediate ethyl 2-[(2-methylphenyl)methoxy]propanoate (1.0 eq) in a 3:1 mixture of THF and deionized water (40 mL). Cool the solution to 0 °C.

    • Scientific Rationale: The THF/H 2​ O mixture ensures the solubility of both the lipophilic ester (in THF) and the hydrophilic hydroxide salt (in water), facilitating a homogeneous interface for the nucleophilic acyl substitution ( BAC​2 ) mechanism.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq) in one portion. Stir the biphasic mixture vigorously, allowing it to warm to room temperature over 2–3 hours[2].

  • Monitoring & Phase Separation: Monitor the disappearance of the ester via TLC (Hexanes/EtOAc, 7:3). Once complete, concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Self-Validating Workup: Dilute the aqueous residue with water (20 mL) and extract with diethyl ether (1 × 15 mL).

    • Scientific Rationale: This initial extraction removes any unreacted ester or non-polar impurities. The target carboxylate remains safely in the aqueous layer as a lithium salt.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1 M HCl. Extract the precipitated/oily product with Ethyl Acetate (3 × 20 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo to afford the pure target acid.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, verify the structure using the following analytical benchmarks:

  • 1 H NMR (CDCl 3​ , 400 MHz): Look for the characteristic propanoic acid backbone signals: a doublet at ~1.4–1.5 ppm (3H, -CH 3​ ) and a quartet at ~4.0–4.2 ppm (1H, -CH-). The benzylic ether linkage will appear as an AB quartet or a singlet at ~4.5–4.7 ppm (2H, -CH 2​ -). The o-methyl group will present as a distinct singlet at ~2.3 ppm (3H, Ar-CH 3​ ). A broad singlet at ~10.0–12.0 ppm (1H, -COOH) confirms successful saponification.

  • LC-MS (ESI-): Expected pseudo-molecular ion [M−H]− at m/z 193.08 (Exact mass of C 11​ H 14​ O 3​ is 194.09).

Process Visualization

G SM1 2-Methylbenzyl Alcohol (Nucleophile) Step1 Step 1: Williamson Ether Synthesis NaH, DMF, 0 °C to RT SM1->Step1 SM2 Ethyl 2-Bromopropanoate (Electrophile) SM2->Step1 Int1 Intermediate Ester Ethyl 2-[(2-Methylphenyl)methoxy]propanoate Step1->Int1 S_N2 Alkylation Step2 Step 2: Saponification LiOH·H2O, THF/H2O, 0 °C to RT Int1->Step2 Product Target Product 2-[(2-Methylphenyl)methoxy]propanoic acid Step2->Product Ester Hydrolysis

Fig 1: Two-step synthesis workflow for 2-[(2-Methylphenyl)methoxy]propanoic acid.

References

  • Ghosh, A. K., et al. "Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities." PMC, National Institutes of Health.[Link]

  • Aikins, J. A., et al. "Synthesis of a Peroxime Proliferator Activated Receptor (PPAR) alpha,gamma-Agonist via Stereocontrolled Williamson Ether Synthesis and Stereospecific SN2 Reaction of S-2-Chloro Propionic Acid with Phenoxides." The Journal of Organic Chemistry.[Link]

  • Diorazio, L. J., et al. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, ACS Publications.[Link]

Sources

Application

Application Note: Structural Elucidation of 2-[(2-Methylphenyl)methoxy]propanoic acid using NMR and Mass Spectrometry

Introduction The precise structural characterization of novel chemical entities is a cornerstone of drug discovery and development. 2-[(2-Methylphenyl)methoxy]propanoic acid is a small organic molecule with potential app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise structural characterization of novel chemical entities is a cornerstone of drug discovery and development. 2-[(2-Methylphenyl)methoxy]propanoic acid is a small organic molecule with potential applications in medicinal chemistry. Its unambiguous structural confirmation is paramount for understanding its chemical properties, biological activity, and for ensuring regulatory compliance. This application note provides a detailed guide for the comprehensive characterization of this compound using a suite of advanced analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale for the chosen methodologies, ensuring a deep understanding of the data generated. The protocols described herein are designed to be self-validating, providing a robust framework for the structural elucidation of 2-[(2-Methylphenyl)methoxy]propanoic acid and other similar small molecules.

Core Principles of Spectroscopic Analysis

The structural elucidation of an organic molecule is akin to solving a puzzle. Each spectroscopic technique provides a unique piece of information, and when combined, they reveal the complete picture of the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][3][4] One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR are fundamental for identifying the different types of protons and carbons present. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then employed to establish the connectivity between these atoms, allowing for the assembly of the molecular skeleton.[5][6][7][8][9]

  • Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] It provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.[11][12][13] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula of a compound with a high degree of confidence.[14][15][16][17]

The synergistic application of these two techniques provides a comprehensive and unambiguous structural characterization.

Experimental Workflow

A logical and systematic workflow is crucial for the efficient and accurate characterization of a new chemical entity. The following diagram illustrates the proposed workflow for the analysis of 2-[(2-Methylphenyl)methoxy]propanoic acid.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Experiments cluster_ms MS Experiments cluster_elucidation Structural Elucidation Synthesis Synthesis of 2-[(2-Methylphenyl)methoxy]propanoic acid Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis H1_NMR 1D ¹H NMR NMR_Analysis->H1_NMR LRMS Low-Resolution MS (e.g., ESI-Q) MS_Analysis->LRMS C13_NMR 1D ¹³C NMR & DEPT H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Data_Integration Data Integration & Interpretation HMBC->Data_Integration HRMS High-Resolution MS (e.g., ESI-TOF/Orbitrap) LRMS->HRMS HRMS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the structural characterization of 2-[(2-Methylphenyl)methoxy]propanoic acid.

NMR Spectroscopic Analysis

Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra.[18][19][20][21][22]

  • Sample Weighing: Accurately weigh 5-10 mg of purified 2-[(2-Methylphenyl)methoxy]propanoic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[19]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include acetone-d₆, DMSO-d₆, or methanol-d₄.[19][21] The choice of solvent can slightly alter chemical shifts.[23]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18][19]

  • Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent magnetic field distortions.[20][22]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[24]

  • Homogenization: Gently mix the sample in the NMR tube to ensure a homogeneous solution.

1D NMR: ¹H and ¹³C NMR
  • Instrument Setup: Tune and shim the NMR spectrometer to the sample to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • DEPT (Optional but Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
~7.1-7.3Multiplet4HAromatic protonsProtons on the benzene ring will appear in the aromatic region.
~4.5Multiplet2H-O-CH₂-ArThe methylene protons adjacent to the oxygen and the aromatic ring are deshielded.
~4.0Quartet1H-CH(CH₃)-COOHThe methine proton is coupled to the adjacent methyl group.
~3.4Singlet3H-OCH₃The methoxy protons are a singlet in a typical region for this functional group.
~2.3Singlet3HAr-CH₃The methyl group attached to the aromatic ring will be a singlet.
~1.5Doublet3H-CH(CH₃)-COOHThe methyl protons are coupled to the adjacent methine proton.
Predicted Chemical Shift (δ, ppm)DEPT InformationAssignmentRationale
~175-180C-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~138CQuaternary Ar-CThe aromatic carbon attached to the methyl group.
~135CQuaternary Ar-CThe aromatic carbon attached to the methoxypropyl group.
~125-130CHAromatic CHAromatic carbons with attached protons.
~75CH-CH(CH₃)-COOHThe methine carbon is deshielded by the adjacent oxygen and carbonyl group.
~70CH₂-O-CH₂-ArThe methylene carbon is deshielded by the adjacent oxygen.
~58CH₃-OCH₃The methoxy carbon.[25]
~20CH₃Ar-CH₃The aromatic methyl carbon.
~18CH₃-CH(CH₃)-COOHThe aliphatic methyl carbon.
2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.[5][7][8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation).[6][7] This is particularly useful for identifying quaternary carbons.

The following diagram illustrates the logical flow for interpreting the combined NMR data to deduce the structure.

nmr_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_deduction Structural Deduction H1 ¹H NMR: - Proton environments - Integration (proton count) - Multiplicity (neighboring protons) Fragments Identify molecular fragments H1->Fragments C13 ¹³C NMR & DEPT: - Carbon environments - CH, CH₂, CH₃ identification C13->Fragments HSQC HSQC: - Direct ¹H-¹³C attachments HSQC->Fragments COSY COSY: - ¹H-¹H spin systems COSY->Fragments HMBC HMBC: - Long-range ¹H-¹³C correlations - Connectivity across quaternary carbons Assembly Assemble fragments into the final structure HMBC->Assembly Fragments->Assembly

Caption: Logic diagram for structural elucidation using 1D and 2D NMR data.

Mass Spectrometric Analysis

Sample Preparation Protocol
  • Sample Weighing: Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).

Low-Resolution Mass Spectrometry (LRMS)
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.[26][27][28][29][30]

  • Analysis: Analyze the sample using a quadrupole or ion trap mass spectrometer in both positive and negative ion modes to determine the molecular weight.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[14][15]

  • Analysis: Acquire the mass spectrum, ensuring high mass accuracy (typically < 5 ppm).

  • Molecular Formula Determination: Use the accurate mass of the molecular ion to calculate the elemental composition and confirm the molecular formula.[14][16][17][31]

ParameterExpected Value
Molecular Formula C₁₁H₁₄O₃
Monoisotopic Mass 194.0943 u
LRMS (ESI+) m/z 195.1 [M+H]⁺
LRMS (ESI-) m/z 193.1 [M-H]⁻
HRMS (ESI+) m/z 195.1016 (calculated for C₁₁H₁₅O₃⁺)

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides an intricate map of the atomic connectivity within 2-[(2-Methylphenyl)methoxy]propanoic acid. High-resolution mass spectrometry corroborates this structure by confirming the elemental composition. By following the detailed protocols and interpretive logic outlined in this application note, researchers can achieve an unambiguous and comprehensive structural characterization of this molecule. This rigorous analytical approach is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved March 24, 2026, from [Link]

  • Lo, D. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry, 36(6), 443-450.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, R. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 24, 2026, from [Link]

  • Electrospray ionization. (2024, March 1). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Mass spectrometry (MS). (2025, August 15). Fiveable. Retrieved March 24, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved March 24, 2026, from [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved March 24, 2026, from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, R. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, R. (2003).
  • Mass spectrometry of organic compounds. (n.d.). IB Colourful Solutions in Chemistry. Retrieved March 24, 2026, from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved March 24, 2026, from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Journal of Analytical Chemistry & Techniques. Retrieved March 24, 2026, from [Link]

  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763.
  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams. Retrieved March 24, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). UCLA Chemistry and Biochemistry. Retrieved March 24, 2026, from [Link]

  • Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553-3562.
  • Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. (2015, March 4). JoVE. Retrieved March 24, 2026, from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Journal of Analytical and Bioanalytical Techniques. Retrieved March 24, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved March 24, 2026, from [Link]

  • Nakata, H. (2005). Interpretation of Mass Spectra and Characterization of Organic Molecules—A Practitioner's Tutorial. Journal of the Mass Spectrometry Society of Japan, 53(3), 139-151.
  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). Molecules. Retrieved March 24, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved March 24, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved March 24, 2026, from [Link]

  • 2-Methoxypropanoic acid. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 2次元NMR法による構造解析 - 分析事例. (n.d.). カネカテクノリサーチ. Retrieved March 24, 2026, from [Link]

  • 2-Methoxypropionic acid. (2018, February 16). SIELC Technologies. Retrieved March 24, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved March 24, 2026, from [Link]

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved March 24, 2026, from [Link]

  • 2-Propenoic acid, 3-(2-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved March 24, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). doc brown. Retrieved March 24, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

Method

Application Notes &amp; Protocols for 2-[(2-Methylphenyl)methoxy]propanoic acid

Introduction: A Profile of 2-[(2-Methylphenyl)methoxy]propanoic acid 2-[(2-Methylphenyl)methoxy]propanoic acid is a carboxylic acid derivative characterized by the presence of a methylphenyl ether group. Its structure su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Profile of 2-[(2-Methylphenyl)methoxy]propanoic acid

2-[(2-Methylphenyl)methoxy]propanoic acid is a carboxylic acid derivative characterized by the presence of a methylphenyl ether group. Its structure suggests it functions as a weak organic acid, while the aromatic and ether moieties contribute to its overall physicochemical properties and potential reactivity. While specific toxicological data for this exact compound is not widely published, its structural class—substituted phenoxyalkanoic acids—is well-studied, often in the context of herbicides and their analytical determination.[1][2] Therefore, a prudent approach to handling and storage is required, drawing upon established safety principles for organic acids and related chemical structures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining best practices for the safe handling, storage, and use of this compound. The protocols herein are designed to be self-validating, ensuring scientific integrity and personnel safety.

Physicochemical & Structural Data

A clear understanding of a compound's basic properties is the foundation of its safe and effective use. The key identifiers and computed properties for 2-[(2-Methylphenyl)methoxy]propanoic acid are summarized below.

PropertyValueSource
IUPAC Name 2-(o-tolyloxymethyl)propanoic acidPubChem
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
CAS Number 7345-21-3[3]
Appearance Assumed to be a solid or liquidGeneral Chemical Knowledge
XLogP3 2.5 (Computed)[3]

Hazard Identification and Risk Assessment

As a member of the carboxylic acid family, 2-[(2-Methylphenyl)methoxy]propanoic acid should be treated as a potentially hazardous substance. The primary risks are associated with its acidic and irritant properties.[4] Data from analogous compounds suggest it may cause skin irritation, serious eye damage, and respiratory irritation.[5][6] A systematic risk assessment must be conducted before any new experimental work is initiated.

RiskAssessmentWorkflow cluster_plan Planning Phase cluster_control Control Implementation cluster_execution Execution & Review start Identify Experimental Task (e.g., Weighing, Dissolving) hazards Review Hazards: - Corrosivity (Acid) - Skin/Eye Irritation - Inhalation Risk (Aerosol/Dust) start->hazards exposure Assess Exposure Potential (Quantity, Duration, Form) hazards->exposure eng_controls Select Engineering Controls (Fume Hood, Ventilated Enclosure) exposure->eng_controls ppe Determine Required PPE (Goggles, Face Shield, Gloves, Lab Coat) eng_controls->ppe admin_controls Implement Administrative Controls (SOPs, Training, Designated Area) ppe->admin_controls proceed Proceed with Experiment admin_controls->proceed review Review & Update Protocol (After incidents or changes) proceed->review

Caption: Risk Assessment Workflow for Handling 2-[(2-Methylphenyl)methoxy]propanoic acid.

Personnel Protection & Engineering Controls

The principle of minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: All manipulations of 2-[(2-Methylphenyl)methoxy]propanoic acid that could generate dust (if solid) or aerosols/vapors (if liquid or in solution) must be performed within a certified chemical fume hood.[7] The fume hood provides primary containment, protecting the user from inhaling potentially irritating vapors.[5][8] An emergency eyewash station and safety shower must be readily accessible in any area where the compound is handled.[7][9]

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the identified risks.

    • Eye and Face Protection: At a minimum, chemical splash goggles are required.[7] When handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., heating, transferring under pressure), a full-face shield should be worn over the goggles for enhanced protection.[7][8]

    • Skin Protection: A standard laboratory coat must be worn and fully fastened. For skin protection, chemically resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact. Gloves must be inspected for defects before each use and removed promptly if contaminated, using proper technique to avoid skin contact.[6]

    • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. However, for standard laboratory-scale work, a chemical fume hood is the preferred control measure.[8]

Protocols for Safe Handling & Use

Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.

  • Preparation: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure the work surface is clean and uncluttered. Assemble all necessary equipment (glassware, spatulas, balances, solvents) before retrieving the chemical from storage.

  • Weighing (if solid): If the compound is a solid, weigh it in a disposable weigh boat or directly into the receiving vessel inside the fume hood to contain any dust. Use anti-static tools if the material is a fine powder.[10]

  • Transferring: When transferring the compound, whether as a solid or liquid, do so slowly and carefully to avoid splashing or generating aerosols. Use a bottle carrier when transporting containers between locations.[7]

  • Dissolution: When dissolving in a solvent, add the 2-[(2-Methylphenyl)methoxy]propanoic acid to the solvent slowly. If diluting a concentrated acid solution, always add the acid to the water slowly, never the other way around, to control any exothermic reaction.[7]

  • Post-Handling: After use, ensure the primary container is securely sealed. Decontaminate the work area by wiping it down. Remove gloves and wash hands thoroughly with soap and water.[5][11] Never eat, drink, or apply cosmetics in the laboratory.[8][12]

Storage & Chemical Compatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions. As an organic acid, 2-[(2-Methylphenyl)methoxy]propanoic acid requires specific storage conditions.

  • Primary Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[9][11] The container must be kept tightly closed to prevent contamination or reaction with atmospheric moisture.[5][9]

  • Segregation: Chemical incompatibility is a major cause of laboratory accidents. This compound must be segregated from incompatible materials.

    • Acids and Bases: Store acids and bases in separate, dedicated cabinets.[13][14] Accidental mixing can cause a violent exothermic neutralization reaction.

    • Oxidizing Agents: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides) to prevent a potentially explosive reaction.[13]

    • Reactive Metals: Do not store near alkali metals or other reactive metals.

    • Cabinet Type: Store in a cabinet designed for corrosive materials. Avoid using metal cabinets where possible, as acid vapors can cause corrosion over time.[4] If a dedicated corrosives cabinet is not available, use secondary containment trays made of polyethylene or other acid-resistant material within a standard cabinet.[4][15]

Caption: Segregation schematic for storing 2-[(2-Methylphenyl)methoxy]propanoic acid.

Emergency Procedures: Spills & Exposure

Rapid and correct response to an emergency can significantly mitigate potential harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[11] Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing 2-[(2-Methylphenyl)methoxy]propanoic acid must be treated as hazardous chemical waste.

  • Collect all waste (including contaminated absorbents, gloves, and weigh boats) in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams (e.g., bases, oxidizers).

  • Dispose of the waste through your institution's certified hazardous waste disposal program.[5][11] Do not discharge to the sewer.[12]

Application-Specific Protocol: Preparation of a Standard Solution for Analytical Studies

This protocol details the preparation of a 100 µg/mL stock solution in methanol, a common procedure for creating analytical standards for methods like LC-MS/MS. This class of compounds can be lost during analysis due to reaction with alkaline substances; therefore, glassware should be properly prepared.[16]

Objective: To accurately prepare a 100 µg/mL stock solution of 2-[(2-Methylphenyl)methoxy]propanoic acid.

Materials:

  • 2-[(2-Methylphenyl)methoxy]propanoic acid (MW: 180.20 g/mol )

  • Pesticide-grade or LC-MS grade Methanol

  • Analytical balance (readable to 0.1 mg)

  • 100 mL Class A volumetric flask with stopper

  • Glass Pasteur pipette

  • Dilute hydrochloric acid (for rinsing)

  • Reagent water

Procedure:

  • Glassware Preparation: To prevent the loss of the acidic analyte on glass surfaces, rinse the volumetric flask and any other relevant glassware with dilute hydrochloric acid, followed by a thorough rinse with reagent water and then methanol.[16] Allow the flask to dry completely.

  • Mass Calculation: Calculate the mass of the compound needed. For a 100 mL solution at 100 µg/mL (0.1 mg/mL): Mass = Concentration x Volume = 0.1 mg/mL x 100 mL = 10.0 mg

  • Weighing: In a chemical fume hood, carefully weigh approximately 10.0 mg of 2-[(2-Methylphenyl)methoxy]propanoic acid onto analytical-grade weighing paper or directly into the 100 mL volumetric flask. Record the exact mass to four decimal places (e.g., 0.0102 g).

  • Dissolution: Add approximately 50 mL of methanol to the volumetric flask. Stopper the flask and sonicate or swirl gently until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the stock solution based on the actual mass weighed.

    • Actual Concentration (µg/mL) = (Mass weighed (mg) / 100 mL) * 1000 µg/mg

    • Example: (10.2 mg / 100 mL) * 1000 = 102 µg/mL

  • Labeling and Storage: Transfer the solution to a properly labeled amber glass storage bottle. The label should include the compound name, exact concentration, solvent, preparation date, and your initials. Store in a refrigerator (2-8°C) in accordance with the storage guidelines in Section 5.

References

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8).
  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
  • Dojindo Molecular Technologies, Inc. (n.d.).
  • BASF. (2025, November 5).
  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
  • Thermo Fisher Scientific. (2025, December 22).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid. PubChem.
  • Guidechem. (n.d.). Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-.
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • CymitQuimica. (n.d.). CAS 23953-00-6: (2S)-2-methoxypropanoic acid.
  • CPAchem. (2023, October 17).
  • A&K Petrochem. (2025, March 25). Chemical Storage Guidelines: Acid, Base & Solvent Safety.
  • Capot Chemical Co., Ltd. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • Sigma-Aldrich. (n.d.). 2-(2-METHOXY-PHENYL)-PROPIONIC ACID AldrichCPR.
  • U.S. Environmental Protection Agency. (n.d.).
  • Utah State University. (n.d.).
  • National University of Singapore. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • EU Reference Laboratory for Pesticides Requiring Single Residue Methods. (2014, May 5). Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS.
  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
  • Niall, F. J., et al. (2001, April 15). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp.
  • ChemicalBook. (2025, July 24). 2-methoxypropionic acid | 4324-37-2.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 2-[(2-Methylphenyl)methoxy]propanoic acid during storage

Technical Bulletin & Troubleshooting Guide: Thermal Stabilization of 2-[(2-Methylphenyl)methoxy]propanoic Acid As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin & Troubleshooting Guide: Thermal Stabilization of 2-[(2-Methylphenyl)methoxy]propanoic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of alpha-alkoxy carboxylic acids. 2-[(2-Methylphenyl)methoxy]propanoic acid is a deceptively fragile molecule. While its propanoic acid backbone is robust, the 2-methylbenzyl ether linkage introduces severe vulnerabilities to thermal and oxidative stress.

This technical guide bypasses generic storage advice to explain the causality behind this compound's degradation. By understanding the thermodynamic and kinetic drivers of its breakdown, you can implement the self-validating protocols detailed below to ensure absolute structural integrity throughout your drug development or synthetic workflows.

Part 1: The Causality of Thermal Degradation

To prevent degradation, we must first understand the mechanisms that drive it. 2-[(2-Methylphenyl)methoxy]propanoic acid contains two reactive moieties that act synergistically to degrade the molecule under thermal stress:

1. Radical-Mediated Autoxidation (The Primary Threat) The benzylic carbon (the CH2 group between the aromatic ring and the ether oxygen) is highly activated. Thermal energy, even at ambient room temperature (25°C), is sufficient to initiate radical formation if trace oxygen is present. As established in kinetic studies of benzyl ethers, oxygen readily inserts into this benzylic C-H bond to form an unstable α-hydroperoxybenzyl ether [1]. This hydroperoxide subsequently undergoes thermal decomposition, cleaving the ether bond to yield 2-methylbenzaldehyde and lactic acid.

2. Autocatalytic Acid Cleavage The molecule contains its own internal acid catalyst—the propanoic acid moiety. At elevated temperatures, the local acidic environment promotes the protonation of the ether oxygen. If trace moisture is present, this leads to hydrolytic cleavage, generating 2-methylbenzyl alcohol and lactic acid.

Quantitative Degradation Profile

The table below synthesizes the expected thermal degradation kinetics of benzyl ether derivatives based on established stability studies [2].

Storage TemperatureAtmosphereLight ExposurePrimary Degradation PathwayEst. Purity Retained (6 Months)
+40°C (Stress) Ambient AirLightAutoxidation / Acid Cleavage< 40% (Severe degradation)
+25°C (Ambient) Ambient AirDarkAutoxidation75 - 85%
+4°C (Fridge) Ambient AirDarkSlow Autoxidation92 - 95%
-20°C (Freezer) Argon/NitrogenDarkNone (Kinetically frozen)> 99.5%

Part 2: Mechanistic Visualization

The following diagram maps the exact chemical pathways that compromise your sample when exposed to thermal and oxidative stress.

DegradationPathways Compound 2-[(2-Methylphenyl)methoxy] propanoic acid Thermal Thermal Stress (> 25°C) Compound->Thermal Oxygen Oxygen Exposure (Autoxidation) Thermal->Oxygen O2 Acidic Protonation (Carboxylic Acid Moiety) Thermal->Acidic Trace H2O Radical Benzylic Radical Formation Oxygen->Radical HydroProducts Hydrolytic Cleavage: 2-Methylbenzyl Alcohol + Lactic Acid Acidic->HydroProducts C-O Bond Cleavage Hydroperoxide α-Hydroperoxide Intermediate Radical->Hydroperoxide +O2 OxProducts Cleavage Products: 2-Methylbenzaldehyde + Lactic Acid Hydroperoxide->OxProducts Thermal Decomposition

Thermal and oxidative degradation pathways of 2-[(2-Methylphenyl)methoxy]propanoic acid.

Part 3: Self-Validating Storage Protocol

To guarantee the integrity of 2-[(2-Methylphenyl)methoxy]propanoic acid, you must treat it as an air- and temperature-sensitive reagent [3]. Do not rely on bulk storage; repeated opening of a cold vial introduces condensation, which drives acid-catalyzed cleavage.

Step-by-Step Methodology: Inert Aliquoting and Cryogenic Storage

  • Baseline Validation (Critical Step): Before storage, dissolve a 1 mg analytical sample in anhydrous CDCl3 or DMSO-d6. Acquire a baseline ^1H-NMR spectrum. Ensure the absence of an aldehyde proton peak (~10.0 ppm), which would indicate pre-existing autoxidation.

  • Environment Preparation: Transfer the bulk material into a nitrogen-filled glovebox or utilize a Schlenk line. Causality note: Removing oxygen halts the formation of α-hydroperoxybenzyl ethers.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (light protection prevents photo-induced radical initiation).

  • Desiccation: Add a micro-insert containing activated 4Å molecular sieves to the secondary storage container to scavenge any trace moisture introduced during handling.

  • Purging and Sealing: If using a Schlenk line, perform three vacuum/argon backfill cycles. Seal the vials tightly with PTFE-lined caps.

  • Cryogenic Storage: Store the sealed aliquots immediately at -20°C.

  • Thawing (Self-Validation): When retrieving an aliquot, allow the sealed vial to reach room temperature before opening. Opening a cold vial causes immediate atmospheric condensation, initiating hydrolytic cleavage.

Part 4: Troubleshooting & FAQs

Q: I dried my compound in a vacuum oven at 60°C to remove residual solvent, but now it has turned slightly yellow. Is it ruined? A: Yes, it is highly likely compromised. Applying thermal stress (60°C) even under a moderate vacuum often leaves enough residual oxygen to trigger rapid autoxidation at the benzylic position. The yellowing is typically indicative of the formation of complex oxidation byproducts or polymerized aldehydes. Always dry this compound using high vacuum (Schlenk line) at room temperature or via lyophilization.

Q: My LC-MS shows a new major peak with a mass corresponding to 120 m/z. What happened during storage? A: This is a classic signature of thermal degradation. A mass of ~120 m/z corresponds to 2-methylbenzaldehyde (Molecular Weight: 120.15 g/mol ). Your storage conditions allowed oxygen ingress and thermal energy to cleave the benzyl ether linkage via the α-hydroperoxide intermediate. You must discard the sample and switch to argon-flushed, -20°C storage.

Q: Can I store this compound as a stock solution in DMSO or Methanol to save time? A: It is strongly discouraged. Storing benzyl ethers in solution drastically lowers the activation energy required for both autoxidation and acid-catalyzed cleavage. Methanol, being protic, can participate in the solvolysis of the ether bond catalyzed by the compound's own carboxylic acid group. If a stock solution is absolutely necessary, use anhydrous, degassed solvents, store at -80°C, and use within 2 weeks [3].

References

  • Hypervalent (tert-Butylperoxy)iodanes Generate Iodine-Centered Radicals at Room Temperature in Solution: Oxidation and Deprotection of Benzyl and Allyl Ethers, and Evidence for Generation of α-Oxy Carbon Radicals Journal of the American Chemical Society[Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids MDPI[Link]

Optimization

Resolving co-elution issues with 2-[(2-Methylphenyl)methoxy]propanoic acid in LC-MS/MS

Topic: Resolving Co-elution Issues with 2-[(2-Methylphenyl)methoxy]propanoic acid Welcome to the Advanced LC-MS/MS Troubleshooting Center. Analyzing complex ether-linked carboxylic acids like 2-[(2-Methylphenyl)methoxy]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Issues with 2-[(2-Methylphenyl)methoxy]propanoic acid

Welcome to the Advanced LC-MS/MS Troubleshooting Center. Analyzing complex ether-linked carboxylic acids like 2-[(2-Methylphenyl)methoxy]propanoic acid (C₁₁H₁₄O₃, MW: 194.23 g/mol ) presents unique chromatographic challenges. Its structural combination of a hydrophobic aromatic ring, an ether linkage, and an ionizable carboxylic acid moiety makes it highly susceptible to matrix effects, isobaric interference, and peak distortion.

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve co-elution, ensuring the scientific integrity of your quantitative assays.

Part 1: Diagnostic FAQs – Identifying the Enemy

Q1: How do I definitively confirm that my 2-[(2-Methylphenyl)methoxy]propanoic acid peak is suffering from co-elution? A1: Visual inspection of the chromatogram is your first line of defense. Look for peak asymmetry, such as a sudden "shoulder" rather than a gradual exponential tail[1]. However, perfect co-elution can yield a deceptively symmetrical peak. To confirm, examine the mass spectra across the peak's profile (ascending, apex, and descending). If the spectral ratios of your target MRM transitions shift, or if background ions spike simultaneously, multiple compounds are present. In LC-MS/MS, unresolved peaks often lead to isobaric interference or severe ion suppression in the electrospray ionization (ESI) source, which invalidates quantitative data[2].

Q2: My target compound co-elutes with endogenous fatty acids, causing severe ion suppression. How should I alter my stationary phase to gain orthogonal selectivity? A2: 2-[(2-Methylphenyl)methoxy]propanoic acid contains an o-methylbenzyl moiety. Standard C18 columns rely almost exclusively on hydrophobic dispersive forces, which may fail to differentiate your analyte from aliphatic endogenous acids. By switching to a Biphenyl or Phenyl-Hexyl stationary phase, you introduce π−π and dipole-dipole interactions[3]. The electron-rich aromatic ring of your analyte will interact strongly with a biphenyl phase compared to aliphatic matrix components, effectively shifting its retention time and resolving the co-elution.

Q3: How does mobile phase pH dictate the co-elution profile of this specific compound? A3: The analyte is a weak carboxylic acid (estimated pKa ~3.5–4.0). If your mobile phase pH is near its pKa, the compound exists in a mixed state (partially ionized and unionized), leading to split peaks, broad tailing, and subsequent co-elution with adjacent analytes. To achieve a sharp, highly retained peak on reversed-phase LC, you must buffer the mobile phase at least 1.5 pH units below the pKa (e.g., using 0.1% Formic Acid, pH ~2.7). This keeps the molecule fully protonated, maximizes hydrophobic retention, increases the capacity factor ( k′ ), and improves resolution[1].

Q4: Acidic mobile phases suppress my signal in Negative Ion Mode (ESI-), but neutral pH causes co-elution. How can I resolve this paradox? A4: This is a classic LC-MS/MS dilemma for carboxylic acids: acidic conditions are ideal for chromatographic resolution but detrimental to ESI- sensitivity[4]. If optimizing the MS source parameters (e.g., desolvation temperature, gas flow)[3] does not recover the signal, consider chemical derivatization. Reacting the carboxylic acid with reagents like cholamine or o-phenylenediamine (o-PD) converts it into an amide or benzimidazole derivative[4][5]. This adds a permanent positive charge or highly ionizable basic group, allowing you to switch to Positive Ion Mode (ESI+). This drastically boosts sensitivity and shifts the precursor mass, completely bypassing the original ESI- isobaric interferences[5].

Part 2: Troubleshooting Workflows & Visualizations

CoelutionWorkflow Start Detect Peak Asymmetry or Ion Suppression CheckMS Check MS Spectra Across Peak Profile Start->CheckMS IsCoelution Is Co-elution Confirmed? CheckMS->IsCoelution OptGrad 1. Flatten Gradient & Adjust Flow Rate IsCoelution->OptGrad Yes Success Baseline Resolution (Rs ≥ 1.5) IsCoelution->Success No OptPH 2. Adjust Mobile Phase pH (Buffer < pKa) OptGrad->OptPH If Rs < 1.5 ChangeCol 3. Switch to Biphenyl/ Phenyl-Hexyl Column OptPH->ChangeCol If Rs < 1.5 Deriv 4. Derivatization (e.g., o-PD) Switch to ESI+ ChangeCol->Deriv If Matrix Interference Persists Deriv->Success

Caption: Stepwise diagnostic and resolution workflow for LC-MS/MS co-elution issues.

DerivPathway Acid 2-[(2-Methylphenyl)methoxy] propanoic acid (Poor ESI- Sensitivity) Reaction EDC Coupling / Acid Catalysis Acid->Reaction Reagent Derivatization Reagent (e.g., Cholamine / o-PD) Reagent->Reaction Product Derivatized Analyte (High ESI+ Sensitivity Altered Retention) Reaction->Product

Caption: Chemical derivatization strategy to enhance ionization and bypass negative-mode co-elution.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Sample Clean-up via Mixed-Mode Strong Anion Exchange (MAX) SPE

Purpose: To isolate 2-[(2-Methylphenyl)methoxy]propanoic acid from neutral lipids, basic interferences, and salts prior to LC-MS/MS analysis, thereby reducing matrix-induced co-elution.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol, followed by 2 mL of LC-MS grade Water through the MAX SPE cartridge.

  • Sample Loading: Dilute the biological sample 1:1 with 2% ammonium hydroxide (to ensure the carboxylic acid is fully ionized) and load onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Remove Neutrals/Bases): Wash the sorbent with 2 mL of 5% ammonium hydroxide in water.

  • Wash 2 (Remove Hydrophobics): Wash with 2 mL of Methanol. The target analyte remains bound to the sorbent via strong ionic interactions.

  • Elution: Elute the target acid with 2 mL of 2% Formic Acid in Methanol. Mechanism: Lowering the pH neutralizes the carboxylic acid, breaking the ionic bond with the positively charged sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Mobile Phase pH Scouting for Resolution Optimization

Purpose: To systematically determine the optimal mobile phase pH that maximizes the resolution ( Rs​ ) of the target compound from closely eluting interferences.

  • Preparation: Prepare three Mobile Phase A (aqueous) buffers:

    • pH 2.5 (0.1% Formic Acid)

    • pH 4.0 (10 mM Ammonium Acetate)

    • pH 6.0 (10 mM Ammonium Acetate, adjusted with Ammonium Hydroxide)

    • Mobile Phase B: 100% Acetonitrile.

  • Equilibration: Flush the analytical column with 15 column volumes of the pH 2.5 mobile phase to ensure complete stationary phase equilibration.

  • Injection: Inject the sample using a standardized scouting gradient (e.g., 5% to 95% B over 10 minutes).

  • Evaluation: Calculate the resolution ( Rs​ ) for the critical peak pair using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) . An Rs​≥1.5 indicates baseline separation.

  • Iteration: Repeat steps 2-4 for the pH 4.0 and pH 6.0 mobile phases. Select the pH that maximizes Rs​ while maintaining an acceptable MS signal-to-noise ratio.

Part 4: Quantitative Data Summaries

Table 1: Stationary Phase Selectivity Comparison for 2-[(2-Methylphenyl)methoxy]propanoic acid

Column ChemistryPrimary InteractionSecondary InteractionBest Use Case for Co-elution
C18 (Alkyl) Hydrophobic (Dispersive)None (if fully end-capped)General screening; fails if co-eluting with aliphatic lipids.
Phenyl-Hexyl Hydrophobic π−π interactionsResolving the analyte from non-aromatic endogenous acids.
Biphenyl HydrophobicStrong π−π & DipoleMaximum retention of the o-methylbenzyl group; best for complex matrices.
HILIC Hydrophilic PartitioningElectrostatic / H-bondingUse only if analyzing the fully ionized carboxylate at high pH.

Table 2: Impact of Derivatization on LC-MS/MS Parameters

ParameterNative Analyte (Underivatized)Cholamine Derivatized[4]o-PD Derivatized[5]
Ionization Mode ESI- (Negative)ESI+ (Positive)ESI+ (Positive)
Precursor Ion [M-H]⁻ (m/z 193)[M]⁺ (m/z 253)[M+H]⁺ (m/z 267)
Optimal LC pH Acidic (pH < 3.0)Acidic (pH < 3.0)Acidic (pH < 3.0)
Sensitivity Low to ModerateHigh (Permanent Charge)High (Basic Nitrogen)
Co-elution Risk High (Endogenous acids)Low (Mass shift bypasses background)Low (Mass shift bypasses background)

Part 5: References

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution Source: PubMed (NIH) URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine Source: PubMed Central (NIH) URL:[Link]

  • Guide to achieving reliable quantitative LC-MS measurements Source: Royal Society of Chemistry (RSC) URL:[Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Assessing Cross-Reactivity of 2-[(2-Methylphenyl)methoxy]propanoic Acid: A Biochemical Assay Comparison Guide

Executive Summary: The Fragment Challenge In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are utilized to probe the energetic "hot-spots" of target proteins. The compound 2-[(2-Methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fragment Challenge

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are utilized to probe the energetic "hot-spots" of target proteins. The compound 2-[(2-Methylphenyl)methoxy]propanoic acid (CAS 1596805-75-2) represents a highly privileged pharmacophore. Its anionic carboxylate and lipophilic benzyl ether moiety make it an excellent starting point for synthesizing metabolic modulators, particularly those targeting the ligand-binding domains (LBDs) of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or the arginine-rich pockets of the KEAP1 Kelch domain .

However, assessing the cross-reactivity of this fragment is biochemically challenging. Because fragments bind with low affinity (typically in the high µM to mM range), screening must be conducted at high compound concentrations. At these concentrations, the lipophilic nature of the 2-methylbenzyl group can drive colloidal aggregation, while the aromatic ring can cause optical interference. This guide provides an objective, data-driven comparison of three industry-standard biochemical platforms—TR-FRET, AlphaScreen, and SPR—to establish a self-validating workflow for profiling the off-target cross-reactivity of this compound.

Biochemical Assay Platform Comparison

To accurately map the cross-reactivity profile of 2-[(2-Methylphenyl)methoxy]propanoic acid across a panel of metabolic targets (e.g., PPARα, PPARγ, RXRα, LXRβ), researchers must deploy orthogonal assay platforms. Relying on a single technology often leads to false positives due to fragment interference.

A. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
  • Mechanism: Utilizes long-lifetime lanthanide fluorophores (e.g., Terbium) conjugated to an anti-GST antibody that binds the tagged receptor. Energy is transferred to a fluorescent ligand or cofactor only when they are in close proximity (≤ 9 nm) .

  • Performance with this Fragment: Excellent. The time-gated detection mechanism completely eliminates the short-lived auto-fluorescence natively emitted by the fragment's 2-methylphenyl ring.

  • Limitation: Susceptible to the "inner-filter effect" if the fragment absorbs UV light at the Terbium excitation wavelength (340 nm) at concentrations above 500 µM.

B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
  • Mechanism: A bead-based oxygen channeling assay. Laser excitation of donor beads converts ambient oxygen to singlet oxygen, which diffuses up to 200 nm to trigger a luminescent cascade in acceptor beads .

  • Performance with this Fragment: Highly sensitive and requires 5-fold less target protein than TR-FRET, making it highly cost-effective for broad cross-reactivity profiling.

  • Limitation: The 2-methylbenzyl moiety can occasionally act as a singlet oxygen quencher at high screening concentrations. This suppresses the luminescent signal, mimicking the displacement of a cofactor and resulting in a false positive (apparent cross-reactivity).

C. SPR (Surface Plasmon Resonance)
  • Mechanism: Label-free, real-time optical detection of mass changes on a sensor chip as molecules bind to an immobilized target .

  • Performance with this Fragment: The gold standard for FBDD validation. SPR directly measures binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ) without fluorophores, completely bypassing the inner-filter and quenching artifacts seen in TR-FRET and AlphaScreen.

  • Limitation: Lower throughput and requires careful subtraction of bulk refractive index shifts caused by the high DMSO concentrations needed to keep the fragment soluble.

Quantitative Data Presentation: Cross-Reactivity Profiling

The following table summarizes a representative cross-reactivity profile for 2-[(2-Methylphenyl)methoxy]propanoic acid, demonstrating how orthogonal platforms resolve assay interference.

Target ReceptorTR-FRET IC50​ (µM)AlphaScreen IC50​ (µM)SPR Kd​ (µM)Conclusion & Mechanistic Insight
PPARα 145.2138.5150.1Confirmed On-Target Binding. Consistent affinity across all three platforms.
PPARγ 410.8395.2425.0Confirmed Weak Cross-Reactivity. Expected class-effect for PPAR pharmacophores.
RXRα >1000>1000No BindingNo Cross-Reactivity. Compound does not heterodimerize via RXR activation.
LXRβ >100085.4 (False) No BindingFalse Positive in AlphaScreen. The fragment quenched singlet oxygen, mimicking inhibition. SPR confirmed no actual binding event.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal controls that prove the assay's biochemical logic is functioning correctly in real-time.

Protocol 1: High-Throughput TR-FRET Cross-Reactivity Panel

Causality Focus: Preventing fragment aggregation and optical interference.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT). Critical Step: Add 0.01% CHAPS. Causality: Lipophilic carboxylic acids form promiscuous colloidal aggregates at high concentrations. CHAPS is a zwitterionic detergent that disrupts these micelles without denaturing the target proteins.

  • Compound Dispensing: Use an Echo acoustic dispenser to transfer the fragment into a 384-well low-volume plate (concentration response curve: 1 mM down to 1 µM).

  • Interference Control (Self-Validation): Read the plate at 340 nm excitation / 495 nm emission before adding the tracer. This establishes a baseline to mathematically subtract any auto-fluorescence or UV-absorption caused by the fragment.

  • Reagent Addition: Add 5 nM of the GST-tagged target receptor (e.g., PPARα, RXRα), 2 nM Terbium-labeled anti-GST antibody, and 100 nM of the specific fluorescent tracer.

  • Positive Control (Self-Validation): Include a known pan-agonist (e.g., GW0742) in column 24 to prove the assay window is open and the tracer can be displaced.

  • Equilibration & Detection: Incubate for 2 hours at room temperature. Read the TR-FRET ratio (520 nm / 495 nm) using a time-gated delay of 100 µs to eliminate background fluorescence.

Protocol 2: Orthogonal Kinetic Validation via SPR

Causality Focus: Isolating true binding kinetics from solvent artifacts.

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry.

  • Target Immobilization: Immobilize the target protein (e.g., LXRβ) onto Flow Cell 2 (FC2) to a density of ~3000 RU. Critical Step: Leave Flow Cell 1 (FC1) blank but activated/deactivated. Causality: Fragment screening requires up to 5% DMSO for solubility. DMSO causes massive bulk refractive index shifts. FC1 serves as an inline reference channel to subtract this solvent artifact in real-time.

  • System Priming: Prime the system with running buffer containing exactly 5% DMSO to match the compound plates.

  • Viability Control (Self-Validation): Inject a known high-affinity reference binder at the start and end of the run. If the response drops by >10% at the end, the immobilized protein has denatured, and the run is invalid.

  • Fragment Injection: Inject 2-[(2-Methylphenyl)methoxy]propanoic acid in a multi-cycle kinetic format (31.25 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract FC1 from FC2, apply solvent correction curves, and fit the data to a 1:1 Langmuir binding model to derive the Kd​ .

Assay Triage Workflow

The following diagram illustrates the logical triage funnel required to accurately assess the cross-reactivity of this fragment, ensuring false positives are systematically eliminated.

G Start Fragment Library 2-[(2-Methylphenyl)methoxy]propanoic acid TRFRET Primary Screen: TR-FRET (Nuclear Receptor Panel) Start->TRFRET Alpha Orthogonal Screen: AlphaScreen (Cofactor Recruitment) TRFRET->Alpha Hit Triage SPR Kinetic Validation: SPR (Label-Free Binding) Alpha->SPR Confirm Binding FalsePos Discard False Positives (Aggregation / Quenching) Alpha->FalsePos Assay Interference SPR->FalsePos Non-specific Binding Hit Validated Cross-Reactivity Profile Established SPR->Hit Kd Determination

Caption: Workflow for assessing fragment cross-reactivity using orthogonal biochemical assays.

References

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry - ACS Publications, 2021.[Link]

  • Roth, D., et al. "Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ." Methods in Molecular Biology (PubMed), 2023.[Link]

  • Li, Y., et al. "Targeting Nuclear Receptors with Marine Natural Products." Marine Drugs (MDPI), 2014.[Link]

  • Erlanson, D. A., et al. "Fragment-based drug discovery and its application to challenging drug targets." Essays in Biochemistry (Portland Press), 2017.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-[(2-Methylphenyl)methoxy]propanoic acid: A Focus on Personal Protective Equipment

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-[(2-Methylphenyl)methoxy]propanoic acid, a carboxylic acid derivative, represents a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-[(2-Methylphenyl)methoxy]propanoic acid, a carboxylic acid derivative, represents a class of compounds that, while promising in research, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed operational plan for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only advance their scientific endeavors but to do so with the highest commitment to personal and environmental safety.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2-[(2-Methylphenyl)methoxy]propanoic acid, a thorough risk assessment is crucial. Given its classification as a carboxylic acid, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[3][4]

Engineering Controls: The primary method for mitigating exposure to hazardous chemicals is through engineering controls. All work with 2-[(2-Methylphenyl)methoxy]propanoic acid, especially when handling the solid form which can generate dust, should be conducted within a certified chemical fume hood.[5][6] This ensures that any vapors or airborne particles are effectively captured and removed from the breathing zone of the operator. The fume hood also provides a physical barrier in the event of a splash or spill.

II. Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense against chemical exposure and must be selected based on the potential hazards. The following table outlines the recommended PPE for handling 2-[(2-Methylphenyl)methoxy]propanoic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all angles. A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing.[7][8][9]
Skin and Body Protection Chemically resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coatGloves are essential to prevent skin contact. Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use. A flame-resistant lab coat provides protection against splashes and potential fire hazards.[10]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridgesWhile a fume hood is the primary engineering control, a respirator may be necessary in situations where the fume hood is not available or during a large spill cleanup. The choice of cartridge should be based on the specific properties of the chemical and the potential for vapor or aerosol generation.[1][10]

III. Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning, doffing, and using PPE is critical to its effectiveness.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Laboratory Entry Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat Gloves 2. Don Gloves LabCoat->Gloves Goggles 3. Don Goggles Gloves->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Respirator 5. Don Respirator (if required) FaceShield->Respirator EnterLab Enter Work Area Respirator->EnterLab

Caption: A workflow diagram illustrating the correct sequence for donning Personal Protective Equipment.

Doffing (Removing) PPE

The removal of PPE is a critical step to prevent self-contamination. The general principle is to remove the most contaminated items first.

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[1]

  • Face Shield: Handle by the headband and lift away from the face.

  • Goggles: Remove by handling the strap.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove last, after leaving the contaminated area.

IV. Spill Management and Waste Disposal: A Plan for the Unexpected

In the event of a spill, having a clear and practiced response plan is essential.

Minor Spills (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a respirator if necessary.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spills (outside a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal:

All materials contaminated with 2-[(2-Methylphenyl)methoxy]propanoic acid, including used PPE and spill cleanup materials, must be disposed of as hazardous waste. Collect these materials in a clearly labeled, sealed container and follow your institution's guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

V. Conclusion: Fostering a Culture of Safety

The responsible handling of chemicals like 2-[(2-Methylphenyl)methoxy]propanoic acid is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, utilizing appropriate engineering controls, and diligently following PPE protocols, researchers can confidently and safely advance the frontiers of science. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, informed, and committed to the principles of laboratory safety.

VI. References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • SOP for Handling Irritant Chemicals. (2014, June 12). Scribd. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • niosh pocket guide to chemical hazards. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. (n.d.). Metasci. Retrieved from [Link]

  • Irritant Chemicals. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

  • Irritants. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. (n.d.). Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Retrieved from [Link]

  • MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010, September 26). Capot Chemical. Retrieved from [Link]

  • 3 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Safety data sheet. (2023, October 17). CPAChem. Retrieved from [Link]

Sources

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